molecular formula C12H16N2O2 B11826732 2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11826732
M. Wt: 220.27 g/mol
InChI Key: CRHYOYWYKHIDSB-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that contains both piperidine and pyridine rings. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both piperidine and pyridine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement reactions. For example, the synthesis can start with 5-hydroxymethylpyrrolidin-2-one, which reacts with benzaldehyde in the presence of an acid catalyst to form an intermediate. This intermediate undergoes further reactions, including alkylation with methyl iodide, reduction, and rearrangement, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and using cost-effective starting materials, would apply. The use of continuous flow reactors and other advanced technologies could also be explored to improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl and methyl groups on the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of both piperidine and pyridine rings suggests that it may interact with various receptors and enzymes in biological systems, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of piperidine and pyridine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with potential biological and industrial applications. The presence of both hydroxyl and aldehyde functional groups further enhances its reactivity and utility in organic synthesis.

Biological Activity

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a carbaldehyde group and a hydroxymethylpyridine moiety, which may enhance its pharmacological properties. Research indicates that it may serve as a lead compound in drug discovery, particularly for metabolic disorders and cancer treatments.

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : Approximately 220.27 g/mol

Biological Activities

Research has highlighted several biological activities associated with this compound, particularly its role as an enzyme inhibitor and its effects on metabolic pathways.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on AMP-activated protein kinase (AMPK), which is crucial for cellular energy regulation. By modulating AMPK activity, this compound may influence various metabolic processes, including glucose uptake and lipid metabolism.

Anticancer Potential

In vitro studies have suggested that this compound exhibits anticancer properties. It has shown promise in inhibiting the growth of several cancer cell lines, indicating its potential as an anticancer agent .

The mechanism of action for this compound involves binding to specific molecular targets, altering enzyme or receptor activity. This interaction is critical for understanding its therapeutic effects and developing new drugs based on its structure.

Comparative Analysis with Similar Compounds

Understanding the structural differences between similar compounds can provide insights into their biological activities. Below is a comparison table highlighting some related compounds:

Compound NameStructureUnique Features
2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehydeStructureDifferent position of methyl group; potential variations in biological activity.
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehydeStructureLacks hydroxyl group; may exhibit different reactivity and biological properties.
2-(6-Hydroxy-pyridin-3-yl)piperidineStructureAbsence of methyl substitution; potential differences in solubility and activity.

Study on Anticancer Activity

In a study evaluating the anticancer properties of various piperidine derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cell lines (MDA-MB-231). The study utilized MTT assays to assess cell viability, revealing an IC50 value indicative of its potency against cancer cells .

Metabolic Effects

Another research project focused on the metabolic effects of the compound demonstrated its ability to enhance glucose uptake in muscle cells through AMPK activation. This suggests potential applications in treating insulin resistance and type 2 diabetes.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(5-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-9-6-10(7-13-12(9)16)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16)

InChI Key

CRHYOYWYKHIDSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)C2CCCCN2C=O

Origin of Product

United States

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